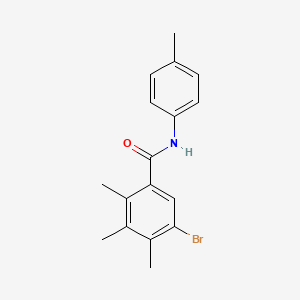
5-bromo-2,3,4-trimethyl-N-(4-methylphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-2,3,4-trimethyl-N-(4-methylphenyl)benzamide, also known as BMTB, is a chemical compound that has been widely used in scientific research due to its potential therapeutic properties. BMTB belongs to the class of benzamides and has been found to exhibit various biochemical and physiological effects.
Wirkmechanismus
The exact mechanism of action of 5-bromo-2,3,4-trimethyl-N-(4-methylphenyl)benzamide is not fully understood. However, it has been proposed that 5-bromo-2,3,4-trimethyl-N-(4-methylphenyl)benzamide acts on the GABA-A receptor, which is a major inhibitory neurotransmitter in the central nervous system. 5-bromo-2,3,4-trimethyl-N-(4-methylphenyl)benzamide has been found to enhance the activity of the GABA-A receptor, leading to its anticonvulsant and analgesic effects. Additionally, 5-bromo-2,3,4-trimethyl-N-(4-methylphenyl)benzamide has been found to inhibit the activity of the inflammatory mediator, NF-kappa B, leading to its anti-inflammatory effects.
Biochemical and Physiological Effects
5-bromo-2,3,4-trimethyl-N-(4-methylphenyl)benzamide has been found to exhibit various biochemical and physiological effects. It has been found to reduce the release of glutamate, which is an excitatory neurotransmitter in the central nervous system. 5-bromo-2,3,4-trimethyl-N-(4-methylphenyl)benzamide has also been found to increase the release of GABA, leading to its anticonvulsant and analgesic effects. Additionally, 5-bromo-2,3,4-trimethyl-N-(4-methylphenyl)benzamide has been found to inhibit the activity of the inflammatory mediator, NF-kappa B, leading to its anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
5-bromo-2,3,4-trimethyl-N-(4-methylphenyl)benzamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. 5-bromo-2,3,4-trimethyl-N-(4-methylphenyl)benzamide has also been found to exhibit low toxicity and high selectivity for its target receptors. However, 5-bromo-2,3,4-trimethyl-N-(4-methylphenyl)benzamide has some limitations for lab experiments. It has poor water solubility, which can make it difficult to administer in vivo. Additionally, 5-bromo-2,3,4-trimethyl-N-(4-methylphenyl)benzamide has a short half-life, which can limit its effectiveness in some experiments.
Zukünftige Richtungen
There are several future directions for the study of 5-bromo-2,3,4-trimethyl-N-(4-methylphenyl)benzamide. One potential area of research is the development of new derivatives of 5-bromo-2,3,4-trimethyl-N-(4-methylphenyl)benzamide with improved properties such as increased water solubility and longer half-life. Additionally, 5-bromo-2,3,4-trimethyl-N-(4-methylphenyl)benzamide could be studied for its potential role in the treatment of other neurological disorders such as Parkinson's disease and multiple sclerosis. Furthermore, 5-bromo-2,3,4-trimethyl-N-(4-methylphenyl)benzamide could be studied for its potential role in the treatment of other types of cancer.
Synthesemethoden
The synthesis of 5-bromo-2,3,4-trimethyl-N-(4-methylphenyl)benzamide involves the reaction of 5-bromo-2,3,4-trimethylbenzoyl chloride with 4-methylphenylamine. The reaction takes place in the presence of a base and an organic solvent. The product obtained is then purified using column chromatography. The yield of the synthesis method is approximately 60%.
Wissenschaftliche Forschungsanwendungen
5-bromo-2,3,4-trimethyl-N-(4-methylphenyl)benzamide has been extensively used in scientific research due to its potential therapeutic properties. It has been found to exhibit anticonvulsant, analgesic, and anti-inflammatory effects. 5-bromo-2,3,4-trimethyl-N-(4-methylphenyl)benzamide has also been studied for its potential role in the treatment of neurological disorders such as epilepsy, neuropathic pain, and Alzheimer's disease. Additionally, 5-bromo-2,3,4-trimethyl-N-(4-methylphenyl)benzamide has been found to exhibit anticancer properties and has been studied for its potential role in cancer therapy.
Eigenschaften
IUPAC Name |
5-bromo-2,3,4-trimethyl-N-(4-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO/c1-10-5-7-14(8-6-10)19-17(20)15-9-16(18)13(4)11(2)12(15)3/h5-9H,1-4H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCZNIWOLDFQUEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC(=C(C(=C2C)C)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-2,3,4-trimethyl-N-(4-methylphenyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{[4-(acetyloxy)benzoyl]amino}benzoic acid](/img/structure/B5851439.png)
![1-[3-(3,4-dichlorophenyl)acryloyl]pyrrolidine](/img/structure/B5851440.png)
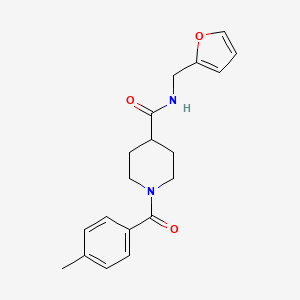
![acetone [4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5851466.png)
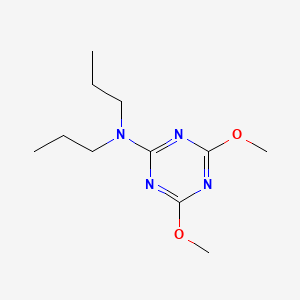
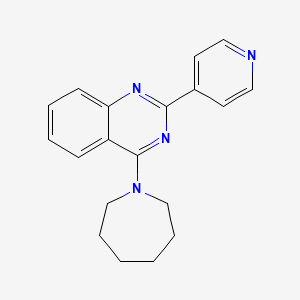
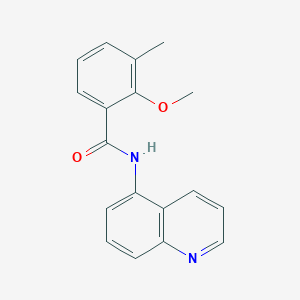
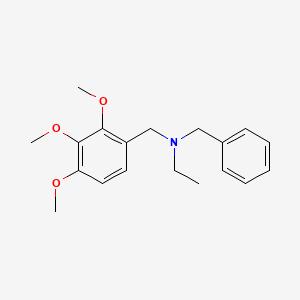

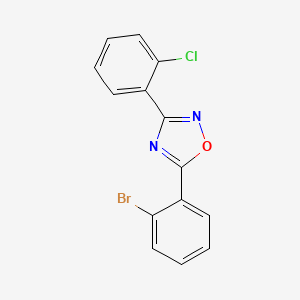
![{5-bromo-2-[(4-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5851505.png)
![N-[2-(4-hydroxyphenyl)ethyl]-N'-phenylthiourea](/img/structure/B5851508.png)
![4-{[4-(4-methylphenyl)-1-piperazinyl]carbonothioyl}phenol](/img/structure/B5851521.png)